4-Amino-N-(benzyloxy)butanamide
Overview
Description
4-Amino-N-(benzyloxy)butanamide is an organic compound belonging to the class of gamma amino acids and derivatives It is characterized by the presence of an amino group attached to the gamma carbon atom of the butanamide structure, with a benzyloxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(benzyloxy)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobutyric acid and benzyl alcohol.
Formation of Intermediate: The first step involves the protection of the amino group of 4-aminobutyric acid using a suitable protecting group, followed by the reaction with benzyl alcohol to form the benzyloxy intermediate.
Deprotection and Amidation: The protecting group is then removed, and the intermediate undergoes amidation to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(benzyloxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-Amino-N-(benzyloxy)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(benzyloxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(benzyloxy)phenylbutanamide: A similar compound with a phenyl group instead of a butanamide structure.
4-Amino-N-(benzyloxy)benzamide: Another related compound with a benzamide structure.
Uniqueness
4-Amino-N-(benzyloxy)butanamide is unique due to its specific structural features, such as the presence of both amino and benzyloxy groups, which confer distinct chemical and biological properties
Biological Activity
Overview
4-Amino-N-(benzyloxy)butanamide is an organic compound classified as a gamma amino acid derivative. Its structure features an amino group attached to the gamma carbon of the butanamide backbone, with a benzyloxy group linked to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- CAS Number : 1122748-09-7
- Structural Characteristics : The presence of both amino and benzyloxy functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-aminobutyric acid and benzyl alcohol.
- Protection of Amino Group : Initial protection of the amino group followed by reaction with benzyl alcohol to form a benzyloxy intermediate.
- Amidation : Removal of the protecting group and subsequent amidation to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are necessary to elucidate the exact molecular pathways involved.
Anti-inflammatory Properties
Research has demonstrated that derivatives containing the 4-amino-butanamide moiety exhibit significant anti-inflammatory effects. For instance, in a study evaluating novel benzoxazole compounds that incorporate this moiety, several compounds showed potent inhibition of inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases .
Compound | IL-1β Inhibition | IL-6 Inhibition | TNF-α Inhibition | Hepatotoxicity |
---|---|---|---|---|
5d | High | Moderate | Low | Low |
5f | High | High | Moderate | Low |
4d | Moderate | High | Low | Low |
This table summarizes the anti-inflammatory activities of selected compounds derived from this compound.
Case Studies
- In Vitro Studies : A study synthesized various benzoxazole derivatives containing the 4-amino-butanamide moiety. These compounds were tested for their ability to inhibit cytokine expression in response to lipopolysaccharide (LPS) stimulation. Compounds 5f and 4d exhibited significant suppression of IL-1β, IL-6, and TNF-α levels, highlighting their potential as anti-inflammatory agents .
- In Vivo Studies : In animal models, administration of compounds derived from this compound resulted in decreased levels of pro-inflammatory cytokines without inducing hepatotoxicity, suggesting a favorable safety profile for these compounds .
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a potential drug candidate due to its anti-inflammatory properties.
- Chemical Biology : As a tool for studying enzyme interactions and signaling pathways.
- Material Science : Investigated for its utility in developing new materials with specific functional properties.
Properties
IUPAC Name |
4-amino-N-phenylmethoxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-8-4-7-11(14)13-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFTYRVMJBLTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.